![molecular formula C17H13N3O2 B2882828 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid CAS No. 1429618-03-0](/img/structure/B2882828.png)
4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid
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Overview
Description
“4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid” is a chemical compound with the CAS Number: 1429618-03-0 . It has a molecular weight of 291.31 . This compound is also known as EZM 4028.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidin-6-yl group attached to an ethynyl group, which is further connected to a 4-ethyl-3-benzoic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.31 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
The pyrazolo[1,5-a]pyrimidines (PPs) family, which includes the compound , has been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The unique properties of PPs make them suitable for use as chemosensors . Their heteroatoms (B, N, O or S) make them potential chelating agents for ions .
Organic Materials Progress
PPs have been used to track the progress of organic materials . Their tunable photophysical properties make them ideal for this application .
Antitumor Scaffold
PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .
Enzymatic Inhibitory Activity
PPs have been found to have significant enzymatic inhibitory activity . This makes them a potential candidate for the development of new drugs .
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Some PPs, including the compound , have been identified as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that interacts with collagen, a major component of the extracellular matrix, and has been implicated in various human diseases, including cancer .
Inducing Cell Cycle Arrest and Apoptosis in Cancer Cells
Certain PPs have been found to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells . This makes them a promising avenue for cancer treatment .
In Vitro Cytotoxic Activity
The newly synthesized PPs have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug . This suggests their potential use in breast cancer treatment .
Safety And Hazards
properties
IUPAC Name |
4-ethyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-2-13-5-6-15(17(21)22)9-14(13)4-3-12-10-18-16-7-8-19-20(16)11-12/h5-11H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLNQGKEBHGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C#CC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid |
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